molecular formula C3H7Br2NO2 B6184853 (2S)-2-amino-3-bromopropanoic acid hydrobromide CAS No. 2639390-29-5

(2S)-2-amino-3-bromopropanoic acid hydrobromide

Cat. No. B6184853
CAS RN: 2639390-29-5
M. Wt: 248.9
InChI Key:
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Description

(2S)-2-Amino-3-bromopropanoic acid hydrobromide (ABPAH) is an organic compound that has a variety of applications in organic synthesis, scientific research, and laboratory experiments. It is a white crystalline solid with a molecular formula of C3H7Br2NO2 and a molecular weight of 215.95 g/mol. ABPAH has been used for a variety of purposes, including as a reagent for the synthesis of various organic compounds, as a catalyst in organic reactions, and as a substrate for enzyme-catalyzed reactions. It has also been used in a variety of scientific research applications and laboratory experiments.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-bromopropanoic acid hydrobromide is not well understood. However, it is believed to act as a proton donor, which allows it to participate in a variety of chemical reactions. Additionally, it is believed to act as a nucleophile, allowing it to react with electrophiles and form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-amino-3-bromopropanoic acid hydrobromide are not well understood. However, it is believed to have the potential to interact with certain enzymes and proteins, which could lead to the inhibition or activation of certain biochemical pathways. Additionally, it is believed to have the potential to interact with certain cellular receptors, which could lead to changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-3-bromopropanoic acid hydrobromide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable in aqueous solutions. Additionally, it is a strong acid, which makes it useful for a variety of acid-catalyzed reactions. However, (2S)-2-amino-3-bromopropanoic acid hydrobromide also has several limitations. It is not very soluble in organic solvents, and it is also not very stable in the presence of light or heat.

Future Directions

There are a number of potential future directions for the use of (2S)-2-amino-3-bromopropanoic acid hydrobromide. It could be used in the synthesis of more complex organic compounds, such as peptides or other bioactive molecules. It could also be used in the study of the structure and function of proteins and enzymes. Additionally, it could be used to study the effects of different cellular signaling pathways. Finally, it could be used in the development of new drugs or therapies.

Synthesis Methods

(2S)-2-amino-3-bromopropanoic acid hydrobromide is most commonly synthesized by the reaction of 2-bromopropionic acid and ammonium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 50-60°C. The reaction produces (2S)-2-amino-3-bromopropanoic acid hydrobromide in a yield of approximately 95%.

Scientific Research Applications

(2S)-2-amino-3-bromopropanoic acid hydrobromide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, including chiral compounds, amines, and amides. It has also been used as a catalyst in organic reactions, such as the synthesis of cyclic compounds. Additionally, it has been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of peptides. Finally, it has been used in the study of the structure and function of proteins and enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-bromopropanoic acid hydrobromide involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromopropanoic acid", "ammonia", "hydrobromic acid", "sodium hydroxide", "sodium nitrite", "sodium nitrate", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2-bromopropanoic acid to 2-bromo-1-propanol using sodium hydroxide and water", "Step 2: Conversion of 2-bromo-1-propanol to 2-bromo-1-propene using sulfuric acid and sodium chloride", "Step 3: Conversion of 2-bromo-1-propene to 2-bromo-1-propanamine using ammonia", "Step 4: Conversion of 2-bromo-1-propanamine to (2S)-2-amino-3-bromopropanoic acid using sodium nitrite and sodium nitrate", "Step 5: Conversion of (2S)-2-amino-3-bromopropanoic acid to (2S)-2-amino-3-bromopropanoic acid hydrobromide using hydrobromic acid" ] }

CAS RN

2639390-29-5

Product Name

(2S)-2-amino-3-bromopropanoic acid hydrobromide

Molecular Formula

C3H7Br2NO2

Molecular Weight

248.9

Purity

95

Origin of Product

United States

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